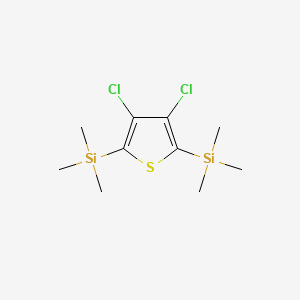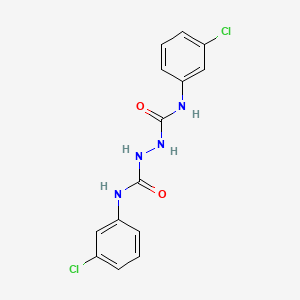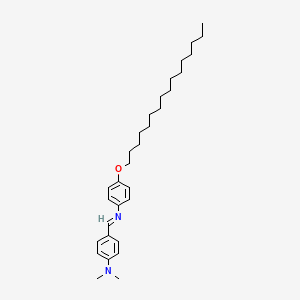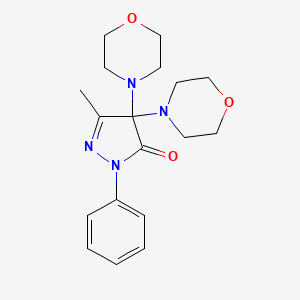
2,5-Bis(trimethylsilyl)-3,4-dichlorothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(trimethylsilyl)-3,4-dichlorothiophene is an organosilicon compound characterized by the presence of two trimethylsilyl groups and two chlorine atoms attached to a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trimethylsilyl)-3,4-dichlorothiophene typically involves the reaction of thiophene derivatives with trimethylsilyl chloride and chlorinating agents. One common method includes the use of 2,5-dichlorothiophene as a starting material, which undergoes silylation with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale silylation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
化学反应分析
Types of Reactions: 2,5-Bis(trimethylsilyl)-3,4-dichlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The trimethylsilyl groups can participate in cross-coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or lithium amides in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiophenes.
科学研究应用
2,5-Bis(trimethylsilyl)-3,4-dichlorothiophene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of conductive polymers and organic semiconductors.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 2,5-Bis(trimethylsilyl)-3,4-dichlorothiophene involves its ability to undergo various chemical transformations due to the presence of reactive sites on the thiophene ring. The trimethylsilyl groups can stabilize reactive intermediates, while the chlorine atoms can be easily substituted, allowing for the formation of diverse products. The compound’s interactions with molecular targets and pathways depend on the specific reactions it undergoes and the resulting products.
相似化合物的比较
2,5-Bis(trimethylsilyl)thiophene: Lacks the chlorine atoms, leading to different reactivity and applications.
2,5-Dichlorothiophene: Lacks the trimethylsilyl groups, resulting in different chemical properties and uses.
2,5-Bis(trimethylsilyl)-3,4-dimethylthiophene:
Uniqueness: 2,5-Bis(trimethylsilyl)-3,4-dichlorothiophene is unique due to the combination of trimethylsilyl and chlorine substituents, which provide a balance of stability and reactivity. This makes it a versatile compound for various chemical transformations and applications in different fields.
属性
分子式 |
C10H18Cl2SSi2 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
(3,4-dichloro-5-trimethylsilylthiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C10H18Cl2SSi2/c1-14(2,3)9-7(11)8(12)10(13-9)15(4,5)6/h1-6H3 |
InChI 键 |
XVSBFEVRRAIUID-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C(=C(S1)[Si](C)(C)C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)



![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11949899.png)
![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)

